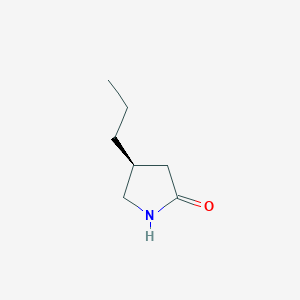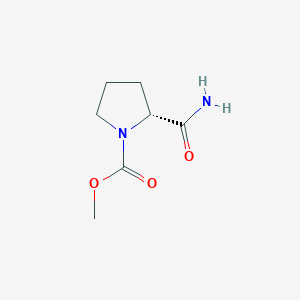![molecular formula C15H20N2O B11761209 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one is a compound with a unique molecular structure, characterized by its bicyclic framework. It is a white to pale yellow solid at room temperature and is stable under standard conditions. This compound is significant in organic synthesis, serving as an intermediate for the synthesis of other compounds with specific biological activities .
Preparation Methods
The synthesis of 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one typically involves organic synthetic routes. The process generally starts with appropriate starting materials and follows a designed sequence of reactions. One common method involves the cyclization of a precursor compound under controlled conditions to form the bicyclic structure. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the interactions of bicyclic compounds with biological systems.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one can be compared with other similar compounds, such as:
1,5-Diazabicyclo[4.3.1]decan-2-one: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Phenyl-1,5-diazabicyclo[4.3.1]decan-2-one: Similar structure but with a phenyl group instead of a benzyl group, which may influence its properties. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-benzyl-1,5-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-8-10-16(11-13-5-2-1-3-6-13)14-7-4-9-17(15)12-14/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
PRTGHZLQUKPIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)C(=O)CCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


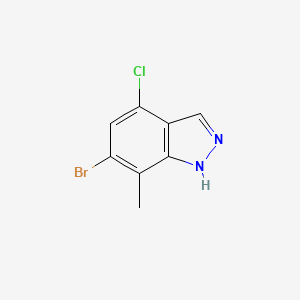
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
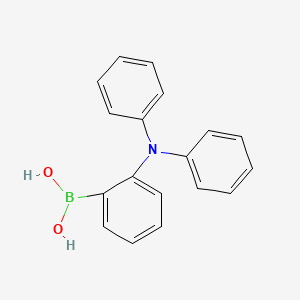
![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
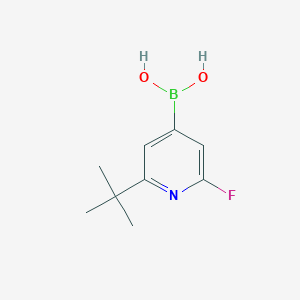
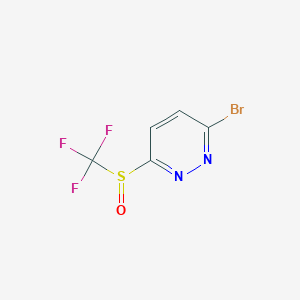
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
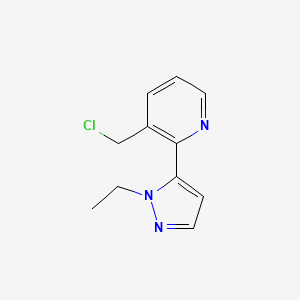
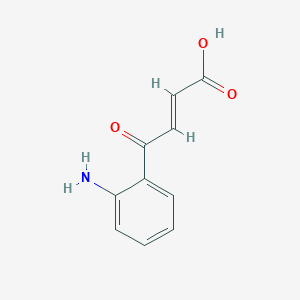
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
